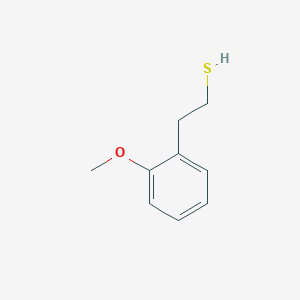

2-(2-Methoxyphenyl)ethanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-9-5-3-2-4-8(9)6-7-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOITCNQVNCFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methoxyphenyl Ethanethiol and Its Derivatives

Direct Synthesis Approaches to 2-(2-Methoxyphenyl)ethanethiol

The direct formation of the thiol group in this compound can be approached through several established synthetic strategies. These methods typically involve the introduction of a sulfur-containing functional group to a suitable precursor, followed by its conversion to the free thiol.

Thiolation Reactions of Precursors (e.g., halogenated ethanes)

A common and effective method for the synthesis of thiols is the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. For the preparation of this compound, a logical precursor would be 1-halo-2-(2-methoxyphenyl)ethane (e.g., 1-bromo-2-(2-methoxyphenyl)ethane).

One of the most widely used methods for this transformation is the reaction with thiourea. sciencemadness.org This approach involves the initial formation of an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the corresponding thiol. This method is advantageous as it avoids the direct use of odorous and volatile thiols and minimizes the formation of dialkyl sulfide (B99878) byproducts.

A general reaction scheme is presented below:

Step 1: Formation of Isothiouronium Salt

Step 2: Hydrolysis

| Precursor | Reagents | Intermediate | Product | General Yield Range |

| 1-Bromo-2-(2-methoxyphenyl)ethane | 1. Thiourea 2. NaOH | S-(2-(2-Methoxyphenyl)ethyl)isothiouronium bromide | This compound | 60-90% (estimated) |

| 1-Chloro-2-(2-methoxyphenyl)ethane | 1. Thiourea 2. NaOH | S-(2-(2-Methoxyphenyl)ethyl)isothiouronium chloride | This compound | 50-80% (estimated) |

Note: The yield ranges are estimations based on analogous reactions and may vary depending on the specific reaction conditions.

Reduction Strategies for Sulfur-Containing Precursors

Another important strategy for the synthesis of thiols involves the reduction of sulfur-containing precursors where the sulfur atom is in a higher oxidation state or part of a disulfide bond.

A key precursor for this approach is the corresponding disulfide, bis(2-(2-methoxyphenyl)ethyl) disulfide. Disulfides can be readily prepared by the oxidation of thiols or through other synthetic routes. The reduction of the disulfide bond to yield two equivalents of the thiol is a common and high-yielding reaction.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent.

Lithium aluminum hydride (LiAlH4): A more powerful, less selective reducing agent.

Dithiothreitol (DTT): Often used in biological systems for disulfide bond reduction.

Triphenylphosphine (PPh3): In the presence of water.

The general reaction is as follows:

The choice of reducing agent depends on the presence of other functional groups in the molecule. For a simple disulfide like bis(2-(2-methoxyphenyl)ethyl) disulfide, a variety of reducing agents would likely be effective.

| Precursor | Reducing Agent | Solvent | Product | General Yield Range |

| Bis(2-(2-methoxyphenyl)ethyl) disulfide | Sodium borohydride | Ethanol | This compound | >90% (estimated) |

| Bis(2-(2-methoxyphenyl)ethyl) disulfide | Lithium aluminum hydride | Diethyl ether or THF | This compound | >90% (estimated) |

Note: The yield ranges are estimations based on general disulfide reduction reactions.

Synthesis of Complex Architectures Incorporating the this compound Core

The thiol functionality of this compound serves as a versatile handle for its incorporation into more complex molecular structures. The nucleophilicity of the thiol group and the potential for functionalization of the aromatic ring open up numerous synthetic possibilities.

Carbon-Sulfur Bond Formation Strategies (e.g., 1,6-conjugate addition reactions)

Thiols are excellent nucleophiles for conjugate addition reactions, including Michael (1,4-addition) and extended conjugate additions like 1,6-addition. masterorganicchemistry.comnih.govyoutube.com In the case of this compound, its thiolate anion, generated by deprotonation with a suitable base, can add to electron-deficient systems such as α,β-unsaturated carbonyl compounds or other Michael acceptors.

While specific examples of 1,6-conjugate addition involving this compound are not explicitly detailed in the provided search results, the general principle can be illustrated. A suitable substrate for a 1,6-addition would be a dienone or a similar extended conjugated system.

A hypothetical 1,6-conjugate addition reaction is shown below:

The regioselectivity of the addition (1,4- vs. 1,6-) can be influenced by factors such as the nature of the substrate, the reaction conditions, and the catalyst used.

Derivatization of the Thiol Group for Ligand Scaffolds

The thiol group is a common coordinating group in the design of ligands for transition metal complexes. researchgate.net The sulfur atom can act as a soft donor, forming stable bonds with a variety of metals. The this compound moiety can be incorporated into multidentate ligands by derivatizing the thiol group.

For instance, the thiol can be alkylated or used in condensation reactions to attach it to a larger scaffold containing other donor atoms like nitrogen or phosphorus. The methoxy (B1213986) group on the phenyl ring can also influence the electronic properties and steric environment of the resulting metal complex.

| Ligand Type | Synthetic Strategy | Potential Metal Partners |

| Bidentate (S,N) | Reaction with a molecule containing a leaving group and a nitrogen donor (e.g., 2-chloro-N,N-dimethylaniline) | Pd, Pt, Ni, Cu |

| Tridentate (S,N,S) | Reaction with a bifunctional electrophile linking two thiol moieties to a central nitrogen-containing backbone | Fe, Co, Ru |

| Thioether Ligands | Alkylation of the thiol with an alkyl halide containing another coordinating group | Rh, Ir, Au |

While specific examples of ligands derived from this compound are not prevalent in the search results, the general principles of ligand synthesis strongly support its utility as a building block. mdpi.comnih.gov

Functionalization of the Methoxyphenyl Moiety

The methoxyphenyl ring of this compound provides another site for synthetic modification, allowing for the fine-tuning of the molecule's properties. The methoxy group is an ortho, para-directing group, influencing the position of electrophilic aromatic substitution reactions.

Potential functionalization reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring can provide a handle for further cross-coupling reactions.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, allowing for a wide range of further derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups to the aromatic ring.

Demethylation: Cleavage of the methyl ether to yield the corresponding phenol, which can then be further functionalized.

These modifications can be used to alter the steric and electronic properties of ligands derived from this compound, thereby influencing the catalytic activity or physical properties of their metal complexes.

Enzymatic and Catalytic Methods in Related Thiol Synthesis

The synthesis of thiols, including aromatic and alkyl thiols, has been significantly advanced through the development of various catalytic and enzymatic methods. While direct enzymatic synthesis of this compound is not widely documented, methods applied to related aromatic and alkyl thiols provide valuable insights into potential synthetic routes.

Catalytic Methods:

Transition-metal catalysis, particularly with copper and palladium, represents a powerful strategy for the formation of carbon-sulfur (C–S) bonds, a key step in the synthesis of aryl thiols from aryl halides. researchgate.netias.ac.in These methods offer an alternative to traditional approaches that may require harsh reaction conditions.

Copper-Catalyzed Synthesis: Copper-catalyzed "Ullmann-type" reactions are frequently used to synthesize aryl thiols. A notable method involves the reaction of aryl iodides with sodium sulfide nonahydrate (Na₂S·9H₂O) as the sulfur source, catalyzed by copper powder. organic-chemistry.org The addition of a catalytic amount of 1,2-ethanedithiol (B43112) has been shown to be crucial for the success of this reaction, which proceeds under relatively mild conditions (e.g., 100 °C in DMSO). organic-chemistry.org This approach is compatible with a range of functional groups on the aromatic ring. organic-chemistry.org Another copper-catalyzed, single-step synthesis utilizes 1,2-ethanedithiol to produce aryl thiols from aryl halides. researchgate.netias.ac.in

Palladium-Catalyzed Synthesis: Palladium complexes are also effective catalysts for C–S bond formation. For instance, the coupling of aryl bromides with a protected thiol, such as triisopropylsilanethiol (B126304) (TIPS-SH), can be catalyzed by a palladium acetate (B1210297)/phosphine ligand system. beilstein-journals.org The subsequent deprotection step yields the desired aryl thiol. ias.ac.in This methodology has been successfully applied to a variety of aryl bromides. beilstein-journals.org

Photocatalysis: Visible-light-driven photocatalysis is an emerging strategy in organic synthesis. In some tandem reactions, thiophenols can be generated and react in situ. For example, under the influence of a photocatalyst and oxygen, a thiyl radical can be generated from a thiophenol, which can then participate in further reactions. acs.org While not a direct synthesis of the thiol itself, it demonstrates the utility of light-mediated radical generation from thiol precursors.

Table 1: Comparison of Catalytic Methods for Aryl Thiol Synthesis

| Catalyst System | Starting Material | Sulfur Source | Conditions | Yield Range | Reference |

| Copper Powder / 1,2-Ethanedithiol (cat.) | Aryl Iodide | Na₂S·9H₂O | DMSO, 100 °C, 20 h | 76–99% | organic-chemistry.org |

| Copper(II) | Aryl Halide | 1,2-Ethanedithiol | 90 °C, 20 h | Good | researchgate.net |

| Pd(OAc)₂ / CyPF-t-Bu | Aryl Bromide | TIPS-SH | Toluene (B28343), 110 °C | Good | beilstein-journals.org |

Enzymatic Methods:

Enzymatic reactions offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry. While direct enzymatic synthesis of simple aromatic thiols is less common, enzymes like lipases are widely used in related transformations.

Enzymatic Transesterification: Lipases, such as Lipase TL IM from Thermomyces lanuginosus, have been effectively used to catalyze the synthesis of thioesters from thiols and vinyl esters. mdpi.comresearchgate.net These reactions can be performed in continuous-flow microreactors, offering advantages like short reaction times and high conversion rates. mdpi.com An electron-donating group on a benzyl (B1604629) mercaptan substrate was found to improve the reactivity in these transesterification reactions. mdpi.com Although this method produces thioesters rather than free thiols, thioesters can serve as stable precursors that can be later hydrolyzed to release the thiol.

On-Resin Thiol Generation: In peptide synthesis, a thiol group can be introduced regioselectively by the hydrothiolation of an alkene-containing amino acid residue, such as allylglycine. nih.gov This "thiol-ene" reaction is followed by the removal of a protecting group (e.g., S-deacetylation) to furnish the free thiol on the solid support, ready for further modifications. nih.gov

Optimization of Reaction Conditions and Purification Techniques

The successful synthesis of thiols like this compound depends heavily on the optimization of reaction parameters and the application of appropriate purification methods to handle these often sensitive compounds.

Optimization of Reaction Conditions:

The yield and selectivity of thiol synthesis are influenced by several factors, including the choice of solvent, base, temperature, and reaction time.

Solvent and Base: The selection of the solvent and base is critical. In a stepwise, one-pot synthesis of aliphatic thiols from acrylamides and elemental sulfur, polar aprotic solvents like acetonitrile (B52724), DMF, or DMSO were tested. rsc.org Acetonitrile in combination with the base N-ethylpiperidine was found to be optimal for favoring the desired polysulfide intermediates while suppressing side reactions. rsc.org Aprotic apolar solvents like toluene or THF were shown to inhibit the reaction. rsc.org

Temperature and Reagent Stoichiometry: Temperature plays a significant role in reaction rate and selectivity. In the aforementioned synthesis, 80 °C was determined to be the optimal temperature, as lower temperatures resulted in poor conversion. rsc.org The stoichiometry of the reagents, such as the amount of the sulfur source, must also be carefully controlled. While a sufficient excess of the sulfur source is needed to drive the reaction, a very large excess may not provide any additional benefit. rsc.org

Table 2: Optimization Parameters in a Representative Thiol Synthesis

| Parameter | Condition Tested | Observation | Reference |

| Base | N-ethylpiperidine | Efficiently suppressed thioether formation | rsc.org |

| Solvent | MeCN | Optimal for desired intermediate formation | rsc.org |

| Toluene, Dioxane, THF | Inhibited the reaction | rsc.org | |

| Temperature | 80 °C | Optimal conversion rate | rsc.org |

| 60 °C | Low conversion | rsc.org | |

| Sulfur Excess | 5 equivalents | Optimal | rsc.org |

| 2 equivalents | Low conversion | rsc.org |

Purification Techniques:

The purification of thiols is often challenging due to their propensity for oxidation to disulfides and their characteristic strong odors. stackexchange.commasterorganicchemistry.com

Standard Procedures: Common purification techniques include distillation (often under vacuum for higher boiling point thiols), extraction, and column chromatography. stackexchange.com However, care must be taken to minimize exposure to air and potential oxidants. The use of degassed solvents can be beneficial. rochester.edu

Chemical Quenching and Cleaning: To manage the potent odor and reactivity of thiols, all glassware and equipment used should be decontaminated immediately. A common and effective method is to soak the glassware in a bleach bath (a 1:1 mixture of bleach and water) overnight, which oxidizes the residual thiol. rochester.edu

Acid-Base Extraction: A specific method for purifying thiols involves leveraging their acidic nature. masterorganicchemistry.comwikipedia.org The crude thiol can be treated with a strong base, such as concentrated sodium hydroxide (B78521) solution, to form the corresponding sodium thiolate salt. prepchem.com This salt is typically water-soluble and can be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified, which re-protonates the thiolate and precipitates the purified thiol, which can be recovered by extraction or filtration. prepchem.com

Chromatographic Methods: For complex mixtures or sensitive compounds, specialized chromatographic techniques may be necessary. It is important to note that the thermal stress of techniques like gas chromatography (GC) can sometimes lead to the degradation of the thiol or the formation of impurities. stackexchange.com

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Ethanethiol (B150549) Functionality

The ethanethiol group is the primary site of many of the characteristic reactions of this molecule. The sulfur atom, with its lone pairs of electrons and its ability to exist in various oxidation states, imparts a rich and varied chemical reactivity.

The thiol group of 2-(2-methoxyphenyl)ethanethiol is weakly acidic and can be deprotonated by a suitable base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and readily participates in nucleophilic substitution and addition reactions. One of the most significant of these is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comrsc.org

In this reaction, the soft nature of the sulfur nucleophile favors attack at the β-carbon of an electron-deficient alkene, a classic example of a 1,4-addition. masterorganicchemistry.com The reaction is typically catalyzed by a base, which generates the more nucleophilic thiolate. The general mechanism involves the addition of the thiolate to the double bond, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final thioether product.

Table 1: Factors Influencing the Rate of Thiol-Michael Addition

| Factor | Influence on Reaction Rate | Rationale |

| Alkene Structure | Electron-withdrawing groups on the alkene increase the rate. | These groups enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. |

| Catalyst | Basic catalysts increase the rate. | Bases deprotonate the thiol to the more nucleophilic thiolate anion. |

| Solvent | Polar aprotic solvents are generally effective. | These solvents can solvate the cation of the base without strongly solvating the thiolate, thus preserving its nucleophilicity. |

The sulfur atom in the thiol group can exist in various oxidation states, making it susceptible to a range of oxidation reactions. Mild oxidizing agents, such as hydrogen peroxide or iodine, will typically convert this compound to its corresponding disulfide, bis(2-(2-methoxyphenyl)ethyl) disulfide. masterorganicchemistry.comwikipedia.org This reaction involves the formation of a sulfur-sulfur bond and is a common transformation for thiols. libretexts.org

Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic, sulfinic, and ultimately sulfonic acids. The interconversion between the thiol and disulfide forms is a crucial redox process in many biological systems, often mediated by species like glutathione. scielo.br

Table 2: Oxidation States of Sulfur in Thiol Derivatives

| Compound Type | General Formula | Oxidation State of Sulfur |

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

The sulfur-hydrogen bond in the thiol group is relatively weak and can be cleaved homolytically to form a thiyl radical (RS•). nih.gov This can be initiated by heat, light, or the presence of a radical initiator. Once formed, the thiyl radical can participate in a variety of reactions, most notably the radical-mediated thiol-ene reaction. wikipedia.org

Reactivity of the Methoxyphenyl Moiety

The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring significantly influences the reactivity of the aromatic system, primarily in electrophilic aromatic substitution (EAS) reactions. The methoxy group is a strongly activating, ortho-, para-directing group. researchgate.netoregonstate.edu This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. researchgate.netoregonstate.edu

This increased electron density makes these positions more susceptible to attack by electrophiles. researchgate.netmasterorganicchemistry.com While the methoxy group also exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, the resonance effect is dominant in determining the regioselectivity of EAS reactions. researchgate.net Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to the methoxy group. Given that the ethanethiol group is at the ortho position, further substitution would likely be directed to the other ortho position (C6) and the para position (C4) relative to the methoxy group.

Table 3: Directing Effects of the Methoxy Group in Electrophilic Aromatic Substitution

| Position | Relative Reactivity | Reason |

| Ortho | Highly Activated | Resonance donation of electron density from the oxygen lone pairs. |

| Para | Highly Activated | Resonance donation of electron density from the oxygen lone pairs. |

| Meta | Deactivated | The inductive effect of the electronegative oxygen withdraws electron density, and there is no resonance stabilization of the intermediate. |

Mechanistic Studies of Compound Transformations

Understanding the mechanisms by which this compound undergoes transformations is key to predicting its behavior under various conditions.

By analogy, the thermal decomposition of this compound is likely to proceed via similar pathways, initiated by the cleavage of the weakest bonds in the molecule.

Table 4: Plausible Unimolecular Decomposition Pathways for this compound

| Pathway | Description | Plausible Products |

| C-S Bond Cleavage | Homolytic cleavage of the carbon-sulfur bond. | 2-(2-Methoxyphenyl)ethyl radical and a sulfhydryl radical (•SH). |

| C-C Bond Cleavage | Homolytic cleavage of the carbon-carbon bond between the ethyl group and the aromatic ring. | 2-Methoxyphenyl radical and an ethanethiol radical (•CH₂CH₂SH). |

| Intramolecular Elimination | A concerted elimination reaction involving a four-membered transition state. | 2-Methoxystyrene and hydrogen sulfide (B99878) (H₂S). |

The relative importance of these pathways would depend on the specific reaction conditions, such as temperature and pressure. The presence of the methoxyphenyl group may also influence the bond dissociation energies and the stability of the resulting radical intermediates, potentially altering the product distribution compared to ethanethiol.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the mechanistic pathways of a chemical transformation. For thiols, several reactive intermediates are known to form depending on the reaction type.

In the case of this compound, oxidation reactions are expected to proceed through intermediates such as the thiyl radical (RS•), sulfenic acid (RSOH), and the corresponding disulfide. The formation of a thiyl radical is a common first step in many radical-mediated reactions of thiols. This can be followed by dimerization to the disulfide or further reaction with other species.

One-electron oxidation of thiols can lead to the formation of sulfenyl radicals, which are key intermediates in many biological and chemical processes. Two-electron oxidation processes, on the other hand, can lead to the formation of sulfenic acids, which are themselves reactive and can undergo further oxidation or condensation reactions. For instance, the oxidation of some thiols by species like iodine can involve intermediates such as sulfenyl iodide (RSI). nih.gov

Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for the direct detection of radical intermediates like the thiyl radical. Transient absorption spectroscopy can be used to detect short-lived intermediates, while techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to identify and characterize more stable intermediates and final products. nih.gov

Solvent Effects and Catalysis in Reactions Involving this compound

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. For reactions involving polar or charged intermediates, polar solvents are generally preferred as they can stabilize these species. For instance, in nucleophilic substitution reactions (SN1 and SN2), the choice of solvent can dictate the reaction pathway. nih.govnih.gov

In the context of this compound, reactions involving ionic intermediates would be accelerated in polar protic solvents like water and alcohols, or polar aprotic solvents like DMSO and DMF. Conversely, radical reactions are often less sensitive to solvent polarity. Computational studies on related thiol-ene reactions have suggested that non-polar solvents can enhance the rate of hydrogen atom transfer steps. nih.gov

Catalysis plays a vital role in many reactions of thiols. The oxidation of thiols to disulfides, for example, can be catalyzed by metal ions or by bases. Homogeneous catalysts can be employed to achieve co-oxidation of mixed thiols. osti.gov In the context of "sweetening" processes in the petroleum industry, transition metal phthalocyanines are often used as catalysts for the oxidation of thiols. The mechanism of such catalytic oxidations often involves the coordination of the thiol to the metal center, followed by electron transfer and subsequent reaction with an oxidant, typically oxygen.

Coordination Chemistry and Ligand Applications

2-(2-Methoxyphenyl)ethanethiol as a Monodentate Ligand in Metal Complexes

In its simplest coordination mode, this compound would act as a monodentate ligand, binding to a metal center solely through the deprotonated sulfur atom of the thiol group. This would be analogous to the behavior of other simple alkyl and aryl thiols. The methoxy (B1213986) group, in this scenario, would remain uncoordinated. The properties of such hypothetical complexes, including their geometry and stability, would be influenced by the nature of the metal ion and the other ligands present in the coordination sphere. However, no specific examples of metal complexes where this compound acts as a monodentate ligand have been reported in the scientific literature.

Design and Synthesis of Multidentate Ligands Incorporating this compound Derivatives

The structure of this compound provides a versatile platform for the synthesis of more complex multidentate ligands. By chemically modifying the molecule, it is theoretically possible to create ligands that can bind to a metal center through multiple donor atoms, leading to more stable and structurally diverse complexes.

One potential avenue for creating multidentate ligands would involve the introduction of a phosphine group. Phosphino-thiolate ligands, which contain both a soft phosphorus and a soft sulfur donor, are well-represented in coordination chemistry. A hypothetical synthesis could involve the functionalization of the phenyl ring or the ethanethiol (B150549) backbone of this compound with a phosphine moiety. Such a ligand could then coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. While the synthesis of phosphino-thiolate ligands from other precursors is well-documented, there are no specific reports on their derivation from this compound.

The presence of the ortho-methoxy group raises the possibility of bidentate O,S-chelation. If the oxygen atom of the methoxy group coordinates to the same metal ion as the sulfur atom, a stable five-membered chelate ring could be formed. This "chelate effect" would be expected to increase the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

Furthermore, this compound could serve as a building block for the construction of larger macrocyclic ligands. Macrocycles are large ring-like molecules that can encapsulate metal ions, often leading to exceptionally stable complexes with unique properties. By linking multiple units of this compound or its derivatives, it might be possible to create novel macrocyclic architectures with pre-organized cavities for selective metal ion binding. To date, the synthesis of such macrocycles has not been described in the literature.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the thiol with a suitable metal salt in an appropriate solvent. The deprotonation of the thiol group would be necessary for coordination, which could be achieved by the addition of a base or by the basicity of the metal precursor itself.

The coordination geometry of any potential metal complexes of this compound would depend on several factors, including the oxidation state and coordination number of the metal ion, the steric bulk of the ligand, and whether the ligand acts in a monodentate or bidentate fashion. The electronic structure of these hypothetical complexes would be influenced by the nature of the metal-sulfur and any potential metal-oxygen bonds. Spectroscopic techniques such as UV-Vis and NMR spectroscopy, along with theoretical calculations, would be essential to probe the electronic environment of the metal center. Without experimental examples, any discussion of specific geometries or electronic structures remains purely theoretical.

Stability and Ligand Exchange Kinetics in Coordination Complexes

The thermodynamic stability of a coordination complex refers to the equilibrium constant for its formation, indicating the extent to which the complex will form under a given set of conditions. A high stability constant suggests a strong metal-ligand bond and a thermodynamically favored complex. The kinetic stability, on the other hand, pertains to the rate at which the ligands in a complex are substituted by other ligands. Complexes are classified as either labile, meaning they undergo rapid ligand exchange, or inert, indicating that ligand substitution is slow. It is important to note that thermodynamic stability and kinetic lability are distinct concepts; a thermodynamically stable complex can be either kinetically labile or inert.

Factors influencing the stability of metal complexes include the nature of the metal ion (such as its charge, size, and electron configuration) and the properties of the ligand (including its basicity, chelating ability, and steric characteristics). The chelate effect, for instance, describes the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands.

Ligand exchange kinetics are crucial for understanding the reaction mechanisms of coordination complexes. These reactions can proceed through various pathways, including dissociative, associative, or interchange mechanisms. The specific pathway and the rate of exchange are influenced by factors such as the nature of the entering and leaving ligands, the properties of the central metal ion, and the reaction conditions.

Due to the absence of specific studies on this compound in this context, no quantitative data, such as stability constants or rate constants for ligand exchange, can be provided. Further experimental research would be necessary to determine these fundamental properties of its coordination complexes.

Applications in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(2-Methoxyphenyl)ethanethiol makes it an attractive starting material for the synthesis of complex organic molecules, particularly heterocyclic compounds. The presence of both a reactive thiol group and a modifiable aromatic ring allows for the construction of diverse molecular architectures.

One notable application is in the synthesis of benzothiazepine (B8601423) derivatives. Benzothiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities, making their synthesis a significant focus in medicinal chemistry. acs.orgchemrevlett.com The core structure of these molecules often involves the fusion of a benzene (B151609) ring with a seven-membered thiazepine ring. The synthesis of 1,5-benzothiazepines, for example, can be achieved through the condensation reaction of a 2-aminothiophenol (B119425) with an α,β-unsaturated carbonyl compound. nih.gov While direct examples utilizing this compound are not prevalent in readily available literature, its structural similarity to 2-aminothiophenol suggests its potential as a precursor for analogous thiazepine structures. By analogy, the thiol group of this compound could react with suitable electrophiles to form the thiazepine ring, while the methoxy-substituted phenyl ring would be incorporated into the final molecule. For instance, a proposed reaction could involve the condensation of this compound with a suitable α,β-unsaturated ketone or aldehyde to form a substituted benzothiazepine. primescholars.com This approach would offer a route to novel benzothiazepine analogues with a methoxyphenyl substituent, potentially modulating their biological activity. The synthesis of various substituted benzothiazepine compounds highlights the importance of accessible and versatile building blocks for creating libraries of medicinally relevant molecules. scirp.orgresearchgate.netnih.gov The development of synthetic routes to such heterocyclic systems often relies on the availability of functionalized precursors like this compound. echemcom.comresearchgate.netuobaghdad.edu.iq

Application in Selective Deprotection Strategies (e.g., of aromatic methyl ethers)

The cleavage of aryl methyl ethers to their corresponding phenols is a crucial transformation in organic synthesis, particularly in the final stages of natural product synthesis and for the unmasking of phenolic hydroxyl groups in complex molecules. nih.gov Thiolates are known to be effective reagents for this demethylation process. While a variety of thiols can be employed, the use of specific thiols can offer advantages in terms of reaction conditions, selectivity, and work-up procedures.

Although direct studies detailing the use of this compound for this purpose are not extensively documented, the application of structurally similar thiols provides strong evidence for its potential utility. For instance, 2-(diethylamino)ethanethiol (B140849) has been reported as a new reagent for the odorless deprotection of aromatic methyl ethers, affording phenols in good to excellent yields. acs.orgorganic-chemistry.org This reagent offers a significant advantage over more common, foul-smelling thiols like ethanethiol (B150549) due to the easy removal of the reagent and its byproduct by acid extraction. organic-chemistry.org Similarly, long-chain thiols have been used for the practical demethylation of aryl methyl ethers, featuring in-situ generation of the sodium alkylthiolate with sodium hydroxide (B78521), which also mitigates the issue of odor. researchgate.net

The general mechanism for thiolate-mediated demethylation involves the nucleophilic attack of the thiolate anion on the methyl group of the aryl methyl ether, leading to the displacement of the phenoxide anion, which is subsequently protonated to yield the phenol. The choice of base and solvent is critical for the efficiency of this reaction.

The table below summarizes the conditions and yields for the demethylation of various aryl methyl ethers using different thiol reagents, illustrating the general applicability of this class of compounds for this transformation. The data suggests that a system employing this compound would likely require a strong base to generate the thiolate and a suitable high-boiling solvent to facilitate the reaction.

| Thiol Reagent | Substrate (Aryl Methyl Ether) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Diethylamino)ethanethiol | 4-Methoxybiphenyl | NaH | DMF | 153 | 95 | organic-chemistry.org |

| Dodecanethiol | 4-Methoxyacetophenone | NaOH | NMP | 130 | 92 | researchgate.net |

| Ethanethiol | 2-Methoxy-6-methylnaphthalene | NaH | DMF | Reflux | 85 | acs.org |

The development of new and efficient methods for the deprotection of phenolic ethers remains an active area of research, with a focus on mild conditions and the use of heterogeneous or recoverable catalysts to improve the environmental footprint of these reactions. organic-chemistry.orgnih.govnih.gov

Integration into Polymer Systems (e.g., thiol-functionalized polymers)

Thiol-functionalized polymers are a class of materials that have garnered significant interest due to the versatile reactivity of the thiol group, which allows for a variety of post-polymerization modifications. These modifications can be used to introduce a wide range of functionalities, tailoring the polymer's properties for specific applications such as drug delivery, tissue engineering, and advanced coatings. rsc.orgillinois.edu The thiol-ene "click" reaction, a radical-mediated addition of a thiol to a double bond, is a particularly powerful tool for the synthesis and functionalization of polymers due to its high efficiency, rapid reaction rates, and tolerance to a variety of functional groups. researchgate.net

While direct examples of the integration of this compound into polymer systems are not extensively reported, the general principles of thiol-ene chemistry suggest its potential as a valuable monomer or modifying agent. organic-chemistry.orgresearchgate.netresearchgate.net In a typical thiol-ene polymerization, a multifunctional thiol is reacted with a multifunctional ene (a molecule with multiple carbon-carbon double bonds) to form a crosslinked polymer network. nih.gov this compound, being a monofunctional thiol, could be incorporated as a pendant group, introducing the 2-methoxyphenyl moiety along the polymer backbone. This could be achieved by copolymerizing it with a multifunctional thiol and a multifunctional ene. The presence of the aromatic group could influence the thermal and mechanical properties of the resulting polymer.

Alternatively, this compound could be used to functionalize pre-existing polymers containing ene functionalities. For example, a polymer with pendant allyl or norbornene groups could be reacted with this compound via a thiol-ene reaction to introduce the 2-methoxyphenylthioethyl side chains. This post-polymerization modification strategy allows for the precise control over the degree of functionalization.

The synthesis of waterborne thiol-ene polymer dispersions for applications such as oxygen barrier coatings is an area of active research. nih.gov These systems often utilize bifunctional thiols and enes to create linear poly(thioether) chains. The incorporation of aromatic structures, such as the one present in this compound, can impact the crystallinity and barrier properties of the resulting polymer films. The development of anti-fog coatings through the synthesis of PEG-functionalized alkoxysilanes via thiol-ene reactions further highlights the versatility of this chemistry in creating functional materials. nih.gov

Utilization in Cross-Coupling Reactions and Annulation Strategies

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Suzuki and Heck reactions are prominent examples of such transformations. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.comuwindsor.ca Similarly, transition metal-catalyzed annulation reactions provide powerful methods for the construction of cyclic and heterocyclic systems. rsc.orgnih.govnih.gov

The participation of thiols in cross-coupling reactions can be challenging due to the potential for catalyst poisoning by the sulfur atom. However, with appropriate ligand and catalyst systems, the C-S cross-coupling of thiols with aryl halides has been successfully achieved. While specific examples detailing the use of this compound in widely recognized cross-coupling reactions like the Suzuki or Heck reaction are scarce in the literature, the general reactivity of thiols in such transformations suggests its potential. For a Suzuki-type reaction, one could envision the coupling of a boronic acid derivative of this compound with an aryl halide, or conversely, the coupling of the thiol itself with an aryl boronic acid under specific C-S coupling conditions. The development of a one-pot approach combining crystal ripening with the Suzuki-Miyaura coupling reaction for the synthesis of 2,2'-dimethoxybiphenyl (B32100) highlights the ongoing innovation in this field. nih.gov

Annulation reactions involving C-H activation are a highly efficient strategy for the synthesis of complex cyclic molecules, as they avoid the need for pre-functionalized starting materials. rsc.orgnih.govnih.gov Rhodium-catalyzed annulation reactions, for instance, have been used to construct a variety of heterocyclic frameworks. nih.gov The application of this compound in such reactions could potentially lead to the formation of novel sulfur-containing heterocyclic compounds. The methoxy (B1213986) group on the phenyl ring could also influence the regioselectivity of the C-H activation step. The development of catalyst-based switchable regioselective C-H activation/annulation of acrylamides with alkynes demonstrates the high level of control that can be achieved in these complex transformations. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties.

For an analogue, 2-phenylethanethiol (B1584568) (PET), a rotational-computational investigation helped to address its potential energy surface and conformational equilibrium. bohrium.com

Electronic structure analysis reveals how electrons are distributed within a molecule, which is key to understanding its stability and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive. For aromatic thiols, the HOMO is often located on the phenyl ring and the sulfur atom, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO is typically distributed over the aromatic ring, representing the likely site for accepting electrons (electrophilic attack). rsc.org In studies of related compounds, the HOMO is described as the electron donor, while the LUMO is the electron acceptor. malayajournal.org

Charge Distribution and Molecular Electrostatic Potential (MEP): The MEP provides a map of the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It visualizes the charge distribution and is used to predict how a molecule will interact with other charged species. bhu.ac.in For a molecule like 2-(2-Methoxyphenyl)ethanethiol, the MEP would likely show negative potential (red and yellow regions) around the oxygen and sulfur atoms due to their lone pairs of electrons, indicating these are sites for electrophilic attack and hydrogen bond acceptance. The thiol hydrogen would exhibit a positive potential (blue region), marking it as a site for nucleophilic attack and hydrogen bond donation. malayajournal.orgbhu.ac.in

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -5.28 | Phenyl ring, Sulfur atom |

| LUMO | -1.27 | Phenyl ring |

| HOMO-LUMO Gap | 4.01 | - |

Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to peaks in infrared (IR) and Raman spectra. By comparing predicted spectra with experimental ones, the structure of a synthesized compound can be confirmed. For a molecule as complex as this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can predict the frequencies for characteristic vibrations. nih.gov

Key predicted vibrations would include:

S-H Stretch: Typically a weak band appearing around 2550-2600 cm⁻¹.

Aromatic C-H Stretch: Found above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹.

C-O-C Stretch (ether): Strong bands in the 1000-1300 cm⁻¹ region.

C-S Stretch: Usually found in the 600-800 cm⁻¹ region.

Aromatic Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

| Functional Group Vibration | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| S-H stretch | 2550 - 2600 | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O-C stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C stretch | 1020 - 1060 | Strong |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational changes and the influence of the environment, such as a solvent. nih.gov

Conformational Landscapes: For a flexible molecule like this compound, with multiple rotatable bonds, numerous conformations (spatial arrangements) are possible. MD simulations can explore the potential energy surface to identify stable, low-energy conformers and the energy barriers between them. nih.gov This is crucial for understanding which shapes the molecule is likely to adopt and how this affects its properties and biological activity.

Solvation Effects: The presence of a solvent can dramatically alter a molecule's preferred conformation and reactivity. acs.org MD simulations can explicitly model solvent molecules (like water) around the solute to study these effects. acs.org For instance, water molecules can form hydrogen bonds with the thiol and methoxy (B1213986) groups, stabilizing certain conformations over others that might be preferred in the gas phase. nih.gov The reorganization of these solvent shells also provides a mechanism for the molecule to transition between different conformations. acs.orgnih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving thiols, such as oxidation or thiol-disulfide exchange, computational models can determine the energy profile of the reaction. nih.gov The thiol-ene reaction, for example, is known to proceed through a free-radical addition mechanism. wikipedia.org The reaction is initiated by forming a thiyl radical, which then propagates. wikipedia.org

In a study on the thermal decomposition (pyrolysis) of a related compound, ethanethiol (B150549), computational methods were used alongside experiments to identify three distinct product channels. nih.gov Theoretical calculations of the transition states and reaction enthalpies help determine whether a reaction follows a specific pathway, such as a step-growth or chain-growth mechanism in polymerization. wikipedia.org For a simple thiolate-disulfide exchange, high-level theoretical calculations have supported an SN2 mechanism, identifying the transition structures and rationalizing the effects of the solvent on the reaction rate. nih.gov Such studies for this compound could predict its thermal stability and decomposition products or its reactivity in various chemical environments.

| Reaction Type | Model System | Computational Method | Activation Energy (kcal/mol) | Reference Finding |

|---|---|---|---|---|

| Thiol-Disulfide Exchange | CH₃S⁻ + CH₃SSCH₃ | DFT (B3LYP) | ~5 | Reaction proceeds via an SN2-like transition state or a shallow intermediate. acs.orgacs.org |

| Thermal Decomposition | CH₃CH₂SH → C₂H₄ + H₂S | ab initio | ~61 | Unimolecular reaction determined in a shock-tube study. researchgate.net |

Ligand-Metal Interaction Studies using Computational Methods

The thiol group is well-known for its high affinity for many metals, particularly noble and heavy metals. isrra.org Computational methods are widely used to study the adsorption of thiol-containing molecules on metal surfaces and the formation of metal-ligand complexes. isrra.orgacs.org

DFT calculations can model the interaction between this compound and various metal surfaces (e.g., gold, palladium, lead). acs.orgnih.gov These studies can predict:

Adsorption Energy: The strength of the bond between the thiol and the metal.

Bonding Mechanism: Whether the adsorption is dissociative (the S-H bond breaks, and the sulfur atom binds directly to the surface) or non-dissociative (the thiol remains intact). nih.gov For instance, studies on methanethiol (B179389) adsorption on a Pd(111) surface showed spontaneous dissociative chemisorption. acs.org

Preferred Binding Sites: Thiols can bind to various sites on a metal surface (e.g., atop a single atom, bridging two atoms). researchgate.net

Electronic Structure Changes: Analysis of the partial density of states (PDOS) can reveal how the electronic orbitals of the thiol and the metal interact, explaining the nature of the chemical bond formed. acs.org

These computational insights are critical for applications in areas like self-assembled monolayers (SAMs), sensors, and understanding the biological interactions of heavy metals. umaine.edumdpi.com

Studies on Intermolecular Interactions (e.g., hydrogen bonding, weak interactions)

Intermolecular interactions govern the physical properties of a substance (like boiling point and solubility) and how it interacts with other molecules, such as biological receptors.

Hydrogen Bonding: While the S-H bond is less polar than the O-H bond, thiols can act as both hydrogen bond donors (S-H···A, where A is an acceptor like O or S) and acceptors (D-H···S, where D is a donor like O or N). nih.govacs.org Computational studies on the dimer of 2-phenylethanethiol (PET) have explored the competition between S-H···S hydrogen bonds and weaker S-H···π interactions, where the thiol hydrogen interacts with the electron cloud of the aromatic ring. nih.govnih.gov The results show a preference for hydrogen bonding in the order: S-H···S < S-H···O ≲ O-H···S < O-H···O. nih.gov For this compound, hydrogen bonding could occur between the thiol group and the methoxy oxygen of another molecule.

Weak Interactions (van der Waals, π-interactions): In aromatic thiols, π-stacking (attraction between aromatic rings) and other dispersion forces are significant. bohrium.com The interaction between the thiol's S-H group and a π-system (S-H/π interaction) is driven by favorable orbital overlap between a π donor orbital of the ring and the S-H σ* acceptor orbital. nih.gov Computational studies have quantified the stabilization energy of such interactions, finding it can be around 2.6 kcal/mol for a benzene-methanethiol model complex. tandfonline.com

| Interacting System | Interaction Type | Calculated Stabilization Energy (kcal/mol) | Reference Finding |

|---|---|---|---|

| Benzene (B151609) - Methanethiol | Aromatic-thiol π hydrogen bond | 2.60 | The interaction is stronger than aromatic-hydroxyl and aromatic-amino hydrogen bonds. tandfonline.com |

| p-Thiocresol dimer | S-H/π interaction (π→σ*) | 1.91 | Driven by molecular orbital overlap. nih.gov |

| Phenylalanine - Cysteine | Side chain interaction | ~3.71 | Achieved in an optimal π-type hydrogen bonding geometry. tandfonline.com |

Prediction of Reactivity Descriptors and Reaction Pathways

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies focused on the prediction of reactivity descriptors and reaction pathways for this compound were found.

Computational chemistry, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and potential reactivity of molecules. Such studies typically involve the calculation of various molecular properties and reactivity descriptors. These descriptors help in understanding the behavior of a molecule in chemical reactions.

For a molecule like this compound, a theoretical investigation would typically involve the following:

Optimization of Molecular Geometry: The first step is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

Calculation of Reactivity Descriptors: Once the geometry is optimized, various electronic properties that act as descriptors of reactivity are calculated. While specific data for the target molecule is unavailable, a general table of common reactivity descriptors is provided below for illustrative purposes.

| Reactivity Descriptor | Description |

| HOMO Energy (Highest Occupied Molecular Orbital) | Indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| Ionization Potential | The energy required to remove an electron from a molecule. |

| Electron Affinity | The energy released when an electron is added to a molecule. |

| Electronegativity | A measure of the tendency of a molecule to attract electrons. |

| Chemical Hardness | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the surface of a molecule, which helps in identifying sites susceptible to electrophilic and nucleophilic attack. |

Prediction of Reaction Pathways: Computational methods can be used to explore potential reaction mechanisms. This involves identifying transition states, which are the energy maxima along a reaction coordinate, and calculating the activation energies for different possible pathways. For a thiol compound, potential reactions for investigation could include oxidation, deprotonation of the thiol group, or reactions involving the aromatic ring. The artificial force-induced reaction (AFIR) method is one of several techniques used to explore reaction pathways between molecules.

While the application of these computational methods is well-established in chemical research, it appears that this compound has not yet been the subject of such a published study. Therefore, no specific data on its reactivity descriptors or predicted reaction pathways can be provided at this time.

Advanced Analytical Techniques for Characterization and Mechanistic Study

Spectroscopic Characterization

Spectroscopy is a fundamental tool for probing the molecular structure of 2-(2-Methoxyphenyl)ethanethiol by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide unique insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. For this compound, NMR provides unambiguous evidence for the arrangement of the methoxyphenyl group, the ethyl chain, and the thiol functional group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the methoxyphenyl ring typically appear in the downfield region (δ 6.8-7.3 ppm). Due to the ortho-substitution, these protons will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet at approximately δ 3.8 ppm. mdpi.com The two methylene (B1212753) groups (-CH₂CH₂SH) of the ethyl-thiol side chain will appear as two distinct multiplets. The methylene group adjacent to the aromatic ring (Ar-CH₂) is expected around δ 2.9-3.1 ppm, while the methylene group attached to the sulfur atom (-CH₂SH) is anticipated at approximately δ 2.6-2.8 ppm. The thiol proton (-SH) typically appears as a triplet around δ 1.6 ppm, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the methoxyphenyl ring will resonate in the δ 110-160 ppm region. The carbon bearing the methoxy group is expected at the most downfield position in this range (around δ 157 ppm), while the carbon to which the ethyl group is attached will be around δ 130 ppm. The methoxy carbon (-OCH₃) will appear as a single peak around δ 55 ppm. mdpi.com The two methylene carbons of the ethyl chain will be found in the upfield region, with the carbon adjacent to the aromatic ring (Ar-CH₂) at approximately δ 35 ppm and the carbon bonded to the sulfur (-CH₂SH) at around δ 25 ppm.

Multi-dimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for complete and unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region. COSY reveals proton-proton coupling relationships, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. mdpi.com

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 (m) | 110.5, 121.0, 127.8, 130.5 |

| Aromatic C-OCH₃ | - | 157.5 |

| Aromatic C-CH₂ | - | 138.0 |

| OCH₃ | 3.8 (s) | 55.3 |

| Ar-CH₂ | 3.0 (t) | 35.5 |

| CH₂-SH | 2.7 (q) | 24.8 |

| SH | 1.6 (t) | - |

Note: Predicted values are based on analogous structures and computational models. Actual experimental values may vary. (s = singlet, t = triplet, q = quartet, m = multiplet)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

LC-MS (Liquid Chromatography-Mass Spectrometry): When coupled with liquid chromatography, MS allows for the analysis of complex mixtures and provides high-sensitivity detection. For this compound, LC-MS would first separate the compound from any impurities, and the subsequent mass analysis would provide its molecular weight. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 168 or 169, respectively.

Photoionization MS: Atmospheric Pressure Photoionization (APPI) is a soft ionization technique that can be used for the analysis of nonpolar compounds. It uses photons to ionize the analyte molecules, often resulting in less fragmentation and a clear molecular ion peak.

A key fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) is the cleavage of the benzylic C-C bond. This would lead to the formation of a stable 2-methoxybenzyl cation (m/z 121), which would likely be a prominent peak in the mass spectrum. nih.govnist.gov Further fragmentation of this ion could lead to the loss of a methyl radical to give an ion at m/z 106, or the loss of formaldehyde (B43269) (CH₂O) to yield an ion at m/z 91 (the tropylium (B1234903) ion). nih.gov Another possible fragmentation is the loss of the thiol group (•SH) to give an ion at m/z 135.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 135 | [M - SH]⁺ |

| 121 | [CH₃OC₆H₄CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.gov Both techniques probe the vibrational modes of molecules, but they are based on different physical principles and have different selection rules, making them complementary.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most characteristic absorption would be the S-H stretching vibration, which is expected to be a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration typically appears as a weak to medium band in the 600-800 cm⁻¹ range. The presence of the aromatic ring will give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group will show a strong C-O stretching band around 1240-1260 cm⁻¹ (asymmetric stretch) and another band around 1020-1050 cm⁻¹ (symmetric stretch). bartleby.compearson.com The aliphatic C-H stretching vibrations of the ethyl group will appear in the 2850-2960 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum. researchgate.net The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region, and the spectrum will be complementary to the IR spectrum in fingerprinting the molecule. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| S-H Stretch | 2550 - 2600 (weak) | 2550 - 2600 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Asymmetric C-O-C Stretch | 1240 - 1260 (strong) | 1240 - 1260 |

| Symmetric C-O-C Stretch | 1020 - 1050 | 1020 - 1050 |

| C-S Stretch | 600 - 800 | 600 - 800 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The presence of the aromatic ring in this compound makes it UV-active.

Aromatic compounds typically exhibit several absorption bands in the UV region arising from π → π* transitions. For benzene (B151609), these bands are observed around 184 nm, 204 nm, and 256 nm. hnue.edu.vn The substitution of the benzene ring with a methoxy group and an ethylthiol group will cause a shift in these absorption bands, typically to longer wavelengths (a bathochromic or red shift). Aromatic thiols often show absorption maxima in the range of 230-260 nm and a weaker band around 280-300 nm. oup.comresearchgate.net The spectrum of this compound is therefore expected to show strong absorption bands in the 220-280 nm range.

Expected UV-Visible Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) |

| π → π* | ~ 220 - 280 |

Chromatographic Separations and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be most suitable.

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape. nih.gov

Detection is commonly achieved using a UV detector set at a wavelength where the analyte has strong absorbance, which for this compound would be in the 220-280 nm range as determined by its UV-Vis spectrum. nih.gov The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature that can be used for its identification under specific chromatographic conditions.

Plausible HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., starting with a lower percentage of B and increasing over time) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. While specific TLC protocols for this compound are not extensively documented in publicly available literature, standard methods for aromatic thiols and thiophene (B33073) derivatives can be readily adapted. nih.gov

A typical TLC analysis would involve spotting a dilute solution of the compound onto a silica (B1680970) gel or alumina (B75360) plate. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be effective.

After development, the plate is dried, and the separated components are visualized. Since this compound contains a phenyl ring, it should be visible under UV light (typically at 254 nm) as a dark spot on a fluorescent background. For enhanced visualization, various staining reagents can be employed. A potassium permanganate (B83412) stain, for instance, would react with the oxidizable thiol group, producing a yellow or brown spot on a purple background.

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter obtained from TLC. It provides a qualitative measure of the compound's polarity and can be used for identification purposes when compared against a known standard.

Illustrative Data for TLC Analysis of this compound:

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (8:2 v/v) |

| Visualization | UV (254 nm), Potassium Permanganate Stain |

| Hypothetical Rf | 0.45 |

This table is illustrative and shows the type of data generated from a TLC experiment. Actual values would need to be determined experimentally.

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule. researchgate.net This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and conformational details. To perform this analysis, a high-quality single crystal of the compound must first be grown, which can be achieved through techniques such as slow evaporation of a saturated solution or vapor diffusion.

While the specific crystal structure of this compound is not found in the searched literature, studies on structurally related compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide and cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline, demonstrate the power of XRD in elucidating molecular geometries. mdpi.comresearchgate.net For this compound, XRD analysis would reveal the dihedral angle between the phenyl ring and the ethanethiol (B150549) side chain, as well as the conformation of the methoxy group relative to the aromatic ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds involving the sulfur atom or the methoxy group, which govern the solid-state properties of the compound. mdpi.com

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 15.60 |

| **β (°) ** | 95.5 |

| Volume (Å3) | 930.2 |

| Z | 4 |

This table presents hypothetical crystallographic data that would be obtained from a single-crystal XRD analysis. The actual data would depend on the experimentally determined crystal structure.

Electrochemical Methods (e.g., Voltammetry)

Electrochemical methods like cyclic voltammetry can be employed to investigate the redox properties of this compound. The thiol group (-SH) is electrochemically active and can undergo oxidation to form a disulfide (R-S-S-R) or further oxidation products at higher potentials.

In a typical cyclic voltammetry experiment, a solution of this compound in a suitable solvent containing a supporting electrolyte would be subjected to a linearly swept potential between a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode. The resulting current is plotted against the applied potential.

The voltammogram would likely show an anodic peak corresponding to the oxidation of the thiol group. The potential at which this peak occurs provides information about the ease of oxidation of the compound. The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding cathodic peak on the reverse scan. For many thiols, the initial oxidation is an irreversible process. The presence of the electron-donating methoxy group on the phenyl ring may influence the oxidation potential compared to unsubstituted phenylethanethiol.

Calorimetric and Scattering Techniques for Binding and Interaction Studies (e.g., Nano-Isothermal Titration Calorimetry, Dynamic Light Scattering)

Nano-Isothermal Titration Calorimetry (Nano-ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. unicam.hunyu.edubiocompare.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. unicam.hu

Nano-ITC could be used to study the interaction of this compound with various binding partners, such as metal ions (due to the affinity of sulfur for metals) or proteins. The instrument consists of a sample cell containing a solution of one component (e.g., a target protein) and an injection syringe containing the other component (the ligand, in this case, this compound). ttuhsc.edutainstruments.com As the ligand is titrated into the sample cell, the heat of interaction is measured with high sensitivity. nyu.eduttuhsc.edu

Key Parameters Determined by Nano-ITC:

| Parameter | Description |

| Binding Affinity (KD) | The dissociation constant, a measure of the strength of the interaction. |

| Stoichiometry (n) | The molar ratio of the interacting molecules in the complex. |

| Enthalpy (ΔH) | The heat change associated with the binding event. |

| Entropy (ΔS) | The change in disorder of the system upon binding. |

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles or molecules in a solution. It works by analyzing the fluctuations in the intensity of laser light scattered by the particles, which are undergoing Brownian motion. DLS could be applied to study the potential for self-assembly of this compound or its aggregation in the presence of other molecules. For instance, if the compound forms micelles or other nano-sized aggregates in an aqueous solution, DLS would be able to determine their hydrodynamic radius.

Advanced Speciation Analysis Methodologies

For the detection and quantification of this compound in complex matrices, advanced speciation analysis methodologies are required. Speciation analysis is the process of identifying and quantifying the different chemical forms of an element. In this context, it refers to the specific analysis of organosulfur compounds. britannica.com

One of the most powerful techniques for this purpose is Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) . nih.govspectroscopyonline.comconsci.com This hyphenated technique combines the high separation efficiency of GC for volatile compounds with the high sensitivity and element-specific detection of ICP-MS.

In this application, a sample containing volatile sulfur compounds would be injected into the GC. The compounds are separated based on their boiling points and interaction with the GC column. As each compound elutes from the column, it is introduced into the ICP-MS, which atomizes and ionizes the molecules. The mass spectrometer then detects the sulfur isotopes (e.g., 32S), providing a highly specific and sensitive signal for sulfur-containing compounds. This allows for the quantification of this compound even at trace levels, with detection limits often in the parts-per-billion (ppb) range. consci.com This method is particularly valuable for environmental or industrial process monitoring where complex mixtures of organosulfur compounds may be present. acs.orgcopernicus.orgnih.gov

Molecular Level Biological Interactions and Mechanistic Insights

Reactivity of the Thiol Group with Biological Nucleophiles and Electrophiles

The thiol group is a key functional moiety that dictates the biological reactivity of many compounds. nih.gov In biological systems, the thiol group of cysteine residues in proteins is a primary target for electrophilic compounds. researchgate.net The reactivity of a thiol is significantly enhanced upon its deprotonation to the more nucleophilic thiolate anion (RS⁻). nih.govresearchgate.net This reactivity is crucial for the covalent modification of proteins, which can alter their conformation and function. nih.govnih.gov

The reactivity of thiol-containing compounds with biological oxidants like hydrogen peroxide and superoxide (B77818) is influenced by the pKa of the thiol group. nih.gov Generally, a lower pKa is associated with higher reactivity at physiological pH. nih.gov For instance, in a study of various thiols, penicillamine (B1679230) was found to be the most reactive, while N-acetylcysteine was weakly reactive. nih.gov

The interaction between electrophiles and nucleophilic thiolate sites is a significant factor in various pathophysiological mechanisms. researchgate.net The cysteine thiolate, with its highly polarizable nature, preferentially reacts with soft electrophilic species. researchgate.net This reactivity forms the basis for the biological actions of many natural products that contain electrophilic functional groups, which can covalently modify proteins. nih.govnih.gov

Integration into Ligands for Specific Molecular Targets

The 2-methoxyphenyl group is a common structural motif in ligands designed for various G-protein coupled receptors (GPCRs), including serotonin (B10506) 5-HT1A and adenosine (B11128) A2A receptors.

5-HT1A Receptor Ligands